molecular formula C15H19N5O3S B2719407 N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide CAS No. 1203329-20-7

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide

Cat. No.: B2719407
CAS No.: 1203329-20-7
M. Wt: 349.41
InChI Key: ZWTVIGIIXKVVIT-UHFFFAOYSA-N
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Description

This compound is a pyrimidine derivative featuring a pyrrolidine-substituted pyrimidine core linked via an ether bond to an ethyl chain terminated by a pyridine-3-sulfonamide group.

Properties

IUPAC Name

N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N5O3S/c21-24(22,13-4-3-5-16-11-13)19-6-9-23-15-10-14(17-12-18-15)20-7-1-2-8-20/h3-5,10-12,19H,1-2,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWTVIGIIXKVVIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NC=N2)OCCNS(=O)(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Mechanism of Action

The mechanism of action of N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The pyrrolidine and pyrimidine rings allow the compound to fit into the active sites of enzymes, inhibiting their activity. The sulfonamide group enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The evidence lists three compounds with sulfonamide or heterocyclic motifs that share partial structural homology with the target molecule. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name (CAS No.) Core Structure Key Substituents Potential Functional Implications
Target: N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide Pyrimidine + pyridine-sulfonamide Pyrrolidin-1-yl (electron-rich), ether-linked ethyl chain Enhanced solubility; possible kinase binding affinity
1092463-40-5 : N-(pyridin-3-ylmethyl)-2-(1-(3-(trifluoromethyl)phenylsulfonyl)piperidin-4-ylideneaminooxy)acetamide Piperidine + trifluoromethylphenylsulfonyl Trifluoromethyl (lipophilic), acetamide linker Increased metabolic stability; hydrophobic interactions
1032706-54-9 : 2-(3-pyrrolidin-1-yl-propoxy)-6-(toluene-3-sulfonyl)-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine Thienopyridine + toluene-sulfonyl Thienopyridine (aromatic), propoxy-pyrrolidine Potential CNS activity due to thiophene scaffold
1123166-60-8 : N-(6-fluoro-3-(3-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrimidin-2-yl)-3,3-dimethylbutanamide Imidazopyrimidine + trifluoromethoxyphenyl Fluorine (electron-withdrawing), 3,3-dimethylbutanamide Improved bioavailability; halogen-bonding capacity

Key Observations :

Electronic and Steric Effects :

  • The target compound’s pyrrolidin-1-yl group on the pyrimidine ring introduces steric bulk and electron density, which may enhance binding to polar active sites compared to 1092463-40-5 ’s trifluoromethyl group, a lipophilic moiety favoring hydrophobic pockets .
  • 1123166-60-8 ’s fluoro and trifluoromethoxy substituents likely improve membrane permeability and metabolic stability relative to the target’s unsubstituted pyridine-sulfonamide .

Scaffold Diversity: The thienopyridine core in 1032706-54-9 and imidazopyrimidine in 1123166-60-8 offer distinct π-π stacking capabilities compared to the target’s pyrimidine-pyridine system, which could influence binding to aromatic-rich enzyme domains .

Research Findings and Limitations

  • Synthetic Accessibility: None of the compounds in the evidence provide synthetic routes or yields, making comparative analysis of feasibility impossible.
  • Biological Data: No activity data (e.g., IC₅₀, Ki) are available for the target or its analogs, limiting functional comparisons.
  • Computational Predictions : Molecular docking or QSAR studies are absent in the evidence; thus, hypotheses about binding modes remain speculative.

Biological Activity

N-(2-((6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This compound features a unique structural arrangement that includes a pyrrolidine ring, a pyrimidine moiety, and a sulfonamide functional group, which collectively contribute to its interaction with various biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

IUPAC Name N[2(6pyrrolidin1ylpyrimidin4yl)oxyethyl]pyridine3sulfonamide\text{IUPAC Name }N-[2-(6-pyrrolidin-1-ylpyrimidin-4-yl)oxyethyl]pyridine-3-sulfonamide

Molecular Formula: C17_{17}H20_{20}N4_{4}O3_{3}

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors involved in various signaling pathways. The sulfonamide group is known for its role in inhibiting carbonic anhydrase and other enzymes, while the pyrimidine and pyrrolidine components may enhance binding affinity and specificity towards biological targets.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine and pyrrolidine exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate potent activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these compounds are often reported in the range of 3.12 to 12.5 μg/mL, suggesting strong antibacterial potential .

CompoundMIC (μg/mL)Target Bacteria
N-(2-(6-(pyrrolidin-1-yl)pyrimidin-4-yl)oxy)ethyl)pyridine-3-sulfonamideTBDTBD
Control (Ciprofloxacin)2S. aureus, E. coli

Antiviral Activity

Recent studies have explored the antiviral potential of similar compounds against viruses such as Dengue Virus (DENV). The mechanism involves targeting host kinases that are crucial for viral replication. Compounds derived from pyrimidine structures have shown broad-spectrum antiviral activity, indicating that this compound may also exhibit similar properties .

Study 1: Antibacterial Efficacy

A study conducted on pyrrole-benzamide derivatives, which share structural similarities with the target compound, demonstrated their efficacy against bacterial pathogens. The derivatives were evaluated for their MIC values, revealing promising results that could be extrapolated to predict the antibacterial activity of this compound .

Study 2: Antiviral Mechanism

In another investigation focusing on the antiviral properties of pyrimidine derivatives, compounds similar to this compound were tested for their ability to inhibit viral replication in vitro. Results indicated significant inhibition of DENV replication, supporting the hypothesis that modifications to the pyrimidine structure can enhance antiviral efficacy .

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